Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)-, (SP-4-2)-
CAS No.: 132829-28-8
Cat. No.: VC17030863
Molecular Formula: C19H15N3NiOS
Molecular Weight: 392.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132829-28-8 |
|---|---|
| Molecular Formula | C19H15N3NiOS |
| Molecular Weight | 392.1 g/mol |
| IUPAC Name | nickel(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate;pyridine |
| Standard InChI | InChI=1S/C14H12N2OS.C5H5N.Ni/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;1-2-4-6-5-3-1;/h1-10,17H,(H,16,18);1-5H;/q;;+2/p-2/b15-10+;; |
| Standard InChI Key | KXHLMTOVMBBCNZ-OVWKBUNZSA-L |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].C1=CC=NC=C1.[Ni+2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].C1=CC=NC=C1.[Ni+2] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a nickel(II) center coordinated by a tridentate hydrazone ligand derived from benzenecarbothioic acid and 2-hydroxybenzaldehyde, alongside a pyridine molecule. The (SP-4-2) designation indicates a square planar geometry, a common configuration for nickel(II) complexes with strong-field ligands . The hydrazone ligand binds through sulfur (from the thioic acid group), nitrogen (from the hydrazide), and oxygen (from the phenolic hydroxyl), while pyridine occupies the fourth coordination site . This arrangement optimizes ligand field stabilization and influences redox properties.
Spectroscopic and Crystallographic Data
While direct crystallographic data for this specific complex is limited, analogous nickel(II) hydrazone complexes exhibit characteristic absorption bands in UV-Vis spectra between 400–600 nm, attributed to ligand-to-metal charge transfer transitions . Magnetic susceptibility measurements typically reveal paramagnetic behavior consistent with a high-spin d⁸ configuration in square planar geometries .
Table 1: Comparative Analysis of Nickel(II) Complexes
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves a multi-step protocol:
-
Ligand Preparation: Condensation of benzenecarbothioic acid with 2-hydroxybenzaldehyde forms the hydrazone ligand.
-
Complexation: Reaction of the hydrazone ligand with nickel(II) chloride hexahydrate and pyridine in ethanol under reflux yields the target complex . Typical reaction conditions include 2–6 hours at 70–100°C, with yields averaging 50–70% after recrystallization .
Mechanistic Insights
The pyridine ligand enhances solubility and stabilizes the nickel center during complexation, while the hydrazone’s sulfur and nitrogen donors facilitate strong chelation . Substitution reactions at the nickel center are hindered by the rigid ligand framework, though redox activity persists, enabling potential catalytic applications .
Applications and Functional Relevance
Biological Activity
Hydrazone ligands are known for antimicrobial and anticancer properties. While direct studies on this complex are sparse, analogous nickel hydrazones exhibit moderate cytotoxicity against cancer cell lines via reactive oxygen species (ROS) generation . The phenolic hydroxyl group may enhance membrane permeability, potentiating bioactivity .
Comparative Analysis with Related Complexes
Nickel(II) Dimethylglyoxime
This classic complex, used in nickel detection, shares square planar geometry but lacks the redox versatility of the hydrazone system . Its raspberry-colored precipitate contrasts with the target compound’s likely deeper hues due to extended conjugation.
Cobalt(II) Analogues
Cobalt complexes with similar ligands often exhibit distinct electronic spectra and lower catalytic efficiency in cross-couplings, underscoring nickel’s unique d⁸ configuration advantages .
Future Directions and Challenges
Further research should prioritize crystallographic characterization to resolve bonding ambiguities. Exploring catalytic efficiency in Suzuki-Miyaura or Kumada couplings could unveil industrial relevance . Biological assays are essential to validate therapeutic potential, particularly against drug-resistant pathogens or malignancies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume